molecular formula C17H24O10 B1671433 Geniposide CAS No. 24512-63-8

Geniposide

Cat. No.: B1671433
CAS No.: 24512-63-8
M. Wt: 388.4 g/mol
InChI Key: IBFYXTRXDNAPMM-NOPYRFGNSA-N
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Mechanism of Action

Target of Action

Geniposide, an active natural product isolated from the herb Gardenia jasminoides Ellis, has been found to interact with several targets. Its primary targets include Insulin-Degrading Enzyme (IDE) , Thioredoxin-Interacting Protein (Txnip) , and Glucagon-Like Peptide-1 Receptor (GLP-1R) . These targets play crucial roles in various biological activities, including anti-oxidation, anti-inflammation, and the regulation of apoptosis .

Mode of Action

This compound interacts with its targets in several ways. It has been shown to induce the expression of IDE in primary cortical neurons . This compound also improves insulin resistance through AMPK-mediated Txnip protein degradation . Furthermore, it acts as a GLP-1R agonist to reduce amyloid plaques and inhibit oxidative stress .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been shown to inhibit inflammatory signals, including NLRP3, TNF-α, IL-6, and IL-1β . It also activates the PI3K/Akt and Wnt/catenin pathways . In the context of Alzheimer’s disease, this compound increases autophagy and inhibits apoptosis by regulating the function of mTOR . Additionally, this compound has been found to affect amino acid metabolism .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various models. It has been found that the Cmax value and the average AUC of this compound in the plasma of the high-dose group were significantly higher than those of the middle-dose group and the low-dose group . This suggests that the dosage of this compound can significantly influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse and significant. It has been found to have multiple pharmacological effects and biological activities, including hepatoprotective activity, an anti-osteoporosis effect, an antitumor effect, an anti-diabetic effect, an anti-myocardial dysfunction effect, a neuroprotective effect, and other protective effects . These effects are largely due to its interactions with its primary targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound can ameliorate alcohol-induced liver injury in an ethanol-induced hepatocyte apoptosis model , suggesting that the presence of certain substances, such as ethanol, can influence its action

Biochemical Analysis

Biochemical Properties

Geniposide interacts with several enzymes, proteins, and other biomolecules. It has been shown to regulate Nrf2 translocation, affecting PI3K/Akt signaling pathway expression of antioxidant protein HO-1 . It also has potential pharmacological effects through regulating multiple perturbed pathways to a normal state .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to reduce the area of cerebral infarction and alleviate neuronal damage and necrosis mainly by inhibiting inflammatory signals . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been shown to significantly increase the expression of ABCG5, NCEH1, OAT3, and GST, compared with the control group . It also modulates the bile secretion pathway and the glutathione pathway .

Temporal Effects in Laboratory Settings

This compound has been shown to improve cognitive function of the double transgenic mouse model at early and late-stage of Alzheimer’s disease . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, this compound’s effects vary with different dosages. For instance, a study with the high-fat diet (HFD) - streptozotocin (STZ) diabetic mouse model using geniposides doses of 200 and 400 (mg/kg) has shown a significant decrease in body weight, blood glucose, insulin and triglycerides (TG) levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. In vivo, this compound can follow two distinct metabolic pathways. The main metabolic pathway involves the hydrolysis of the hydroxyl groups followed by a series of reactions, such as taurine, sulfate and glucuronide conjugation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In rats, after an oral administration of this compound (200 mg/kg) the highest tissue concentration was observed in the kidney (1.12 ± 0.37 μg/ml) with a tmax of 2h .

Subcellular Localization

This compound has been shown to promote the translocation of TXNIP and reduce the binding of TXNIP and NLRP3 , suggesting that it may have effects on the localization of other molecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Geniposide is primarily extracted from the fruits of Gardenia jasminoides. The extraction process involves several steps, including drying, grinding, and solvent extraction using ethanol or methanol . The extract is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Gardenia jasminoides fruits. The process includes:

Chemical Reactions Analysis

Types of Reactions

Geniposide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFYXTRXDNAPMM-NOPYRFGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24512-63-8
Record name 24512-63-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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